
3-Bromo-2,6-bis(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,6-bis(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1806378-86-8 . It has a molecular weight of 293.99 and is typically in liquid form .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as 3-Bromo-2,6-bis(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 3-Bromo-2,6-bis(trifluoromethyl)pyridine includes three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Physical And Chemical Properties Analysis
3-Bromo-2,6-bis(trifluoromethyl)pyridine is typically in liquid form . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Agrochemicals
3-Bromo-2,6-bis(trifluoromethyl)pyridine: is a key structural motif in the synthesis of agrochemicals. Its derivatives are primarily used for crop protection, offering effective pest control due to the unique physicochemical properties of the fluorine atoms and the pyridine moiety . The compound serves as an intermediate in creating new agrochemicals that are more potent and selective than their predecessors.
Pharmaceuticals
In the pharmaceutical industry, this compound’s derivatives play a crucial role as intermediates in the synthesis of active ingredients. The trifluoromethyl group, in particular, is associated with increased biological activity, making it valuable for developing new medications . Several pharmaceutical products containing this moiety have been approved, and many more are in clinical trials.
Material Science
The incorporation of 3-Bromo-2,6-bis(trifluoromethyl)pyridine in materials science is due to its ability to impart desirable properties to functional materials. Its derivatives can enhance the physical properties of materials, such as thermal stability and chemical resistance, which are essential for advanced material applications .
Chemical Synthesis
This compound is utilized as a building block in chemical synthesis, particularly in the creation of fluorinated organic chemicals. Its derivatives are in demand for synthesizing various chemical intermediates, which are then used to produce a wide range of specialty chemicals .
Analytical Chemistry
In analytical chemistry, derivatives of 3-Bromo-2,6-bis(trifluoromethyl)pyridine are used as standards and reagents. Their consistent and predictable behavior makes them suitable for use in various analytical methods to quantify or detect other substances .
Veterinary Products
The veterinary industry also benefits from the applications of this compound. Its derivatives are found in veterinary products, enhancing the effectiveness of treatments for animals. The trifluoromethyl group contributes to the therapeutic properties of these veterinary medicines .
Mécanisme D'action
Target of Action
3-Bromo-2,6-bis(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is primarily used in the agrochemical and pharmaceutical industries . The compound’s primary targets are pests in crops, as it is a key structural motif in active agrochemical ingredients . It is also used in the pharmaceutical and veterinary industries, with five pharmaceutical and two veterinary products containing the TFMP moiety having been granted market approval .
Mode of Action
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Biochemical Pathways
Given its use in agrochemicals, it likely affects pathways related to pest metabolism or survival . In pharmaceutical applications, it may interact with various biochemical pathways, depending on the specific drug in which it is used .
Pharmacokinetics
Its use in pharmaceuticals suggests it has suitable pharmacokinetic properties for drug delivery .
Result of Action
The molecular and cellular effects of 3-Bromo-2,6-bis(trifluoromethyl)pyridine’s action depend on its application. In agrochemicals, it helps protect crops from pests . In pharmaceuticals, its effects would depend on the specific drug and therapeutic target .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2,6-bis(trifluoromethyl)pyridine. For example, in agrochemical applications, factors such as temperature, humidity, and soil composition could potentially affect its efficacy . In pharmaceutical applications, factors such as pH and the presence of other compounds could influence its action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-2,6-bis(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF6N/c8-3-1-2-4(6(9,10)11)15-5(3)7(12,13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYUWKCBQYYZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

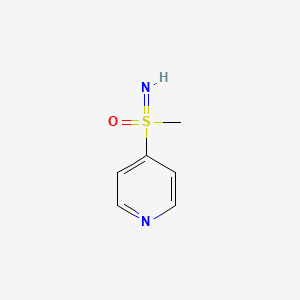
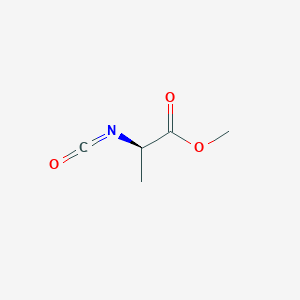
![4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2873561.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2873563.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2873564.png)
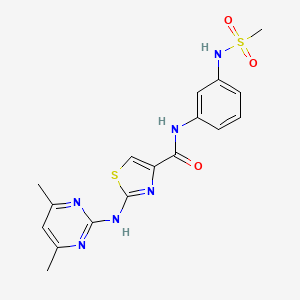
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2873566.png)
![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-[2-(piperidin-1-yl)ethyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2873567.png)
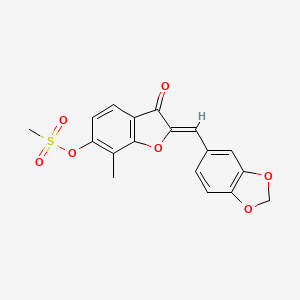
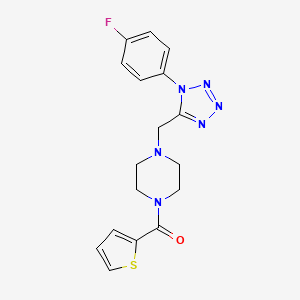

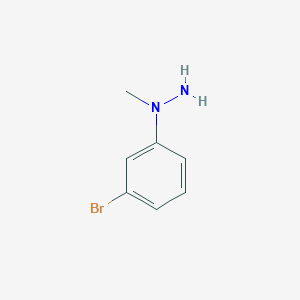

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2873579.png)